D-threonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

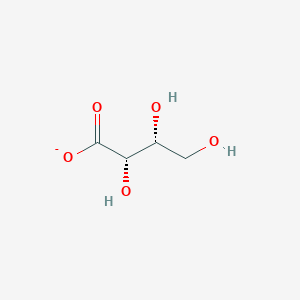

D-threonate is a threonate. It is a conjugate base of a D-threonic acid.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease Treatment

Recent studies have highlighted the neuroprotective effects of magnesium L-threonate, a compound that enhances magnesium bioavailability in the brain. Research indicates that magnesium L-threonate can improve cognitive functions and reduce symptoms associated with Alzheimer's disease. In animal models, it has been shown to modulate gut microbiota and improve cognitive performance by reducing oxidative stress and inflammation .

Clinical Trials

A clinical study involving patients with mild to moderate dementia demonstrated significant improvements in cognitive function following supplementation with magnesium L-threonate. This compound was found to elevate magnesium levels in cerebrospinal fluid, which is crucial for neuronal health and function . The findings suggest that magnesium L-threonate could serve as an adjunct therapy for enhancing cognitive function in aging populations.

Sleep Quality Improvement

Sleep Studies

Magnesium L-threonate has also been investigated for its effects on sleep quality. A placebo-controlled study reported that participants taking magnesium L-threonate experienced better sleep quality, particularly during deep sleep and REM stages. Improvements in daytime functioning, mood, and alertness were also noted among users of this compound . These findings suggest that magnesium L-threonate may be beneficial for individuals experiencing sleep disturbances.

Biosynthesis Applications

Synthetic Pathways

D-threonate is involved in synthetic metabolic pathways that convert simple sugars into valuable compounds. For instance, research has demonstrated the enzymatic conversion of this compound into 2-oxo-4-hydroxybutyrate (OHB) through specific dehydratase enzymes. This pathway has implications for producing biochemicals used in pharmaceuticals and other industries .

Nanotechnology Integration

The integration of this compound into nanotechnology applications has been explored as well. Its properties are being harnessed to create nanoparticles that can be used for drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects . These developments are paving the way for innovative biomedical applications.

Antioxidant Properties

Phenolic Compounds Interaction

This compound exhibits antioxidant properties when combined with phenolic compounds. Research indicates that these interactions can enhance the stability and efficacy of therapeutic formulations aimed at combating oxidative stress-related diseases . This synergy highlights the potential of this compound in developing functional food ingredients and nutraceuticals.

Summary Table of Applications

Propiedades

Fórmula molecular |

C4H7O5- |

|---|---|

Peso molecular |

135.1 g/mol |

Nombre IUPAC |

(2S,3R)-2,3,4-trihydroxybutanoate |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3+/m1/s1 |

Clave InChI |

JPIJQSOTBSSVTP-GBXIJSLDSA-M |

SMILES |

C(C(C(C(=O)[O-])O)O)O |

SMILES isomérico |

C([C@H]([C@@H](C(=O)[O-])O)O)O |

SMILES canónico |

C(C(C(C(=O)[O-])O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.